2-(3,4-dimethoxyphenyl)-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrazolo[1,5-a]pyrazin-4(5H)-one
説明
The compound 2-(3,4-dimethoxyphenyl)-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrazolo[1,5-a]pyrazin-4(5H)-one features a pyrazolo[1,5-a]pyrazin-4(5H)-one core substituted with a 3,4-dimethoxyphenyl group at position 2 and a 3,5-dimethyl-1,2-oxazol-4-ylmethyl moiety at position 3. The pyrazolo-pyrazinone scaffold is a fused heterocyclic system known for diverse pharmacological activities, including anti-inflammatory, antimicrobial, and antiproliferative properties .
特性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c1-12-15(13(2)28-22-12)11-23-7-8-24-17(20(23)25)10-16(21-24)14-5-6-18(26-3)19(9-14)27-4/h5-10H,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTLTAGCFMELSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2C=CN3C(=CC(=N3)C4=CC(=C(C=C4)OC)OC)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-(3,4-dimethoxyphenyl)-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrazolo[1,5-a]pyrazin-4(5H)-one is a pyrazolo[1,5-a]pyrazin derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:
- Formation of the pyrazolo[1,5-a]pyrazin core through cyclization reactions.
- Introduction of the dimethoxyphenyl and oxazole groups via substitution reactions.
The synthetic pathway is crucial as it influences the yield and purity of the final product.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines using the National Cancer Institute's (NCI) protocols. The results indicate a significant cytotoxic effect against several types of cancer cells.
| Cell Line | IC50 (µM) | Type |
|---|---|---|
| MCF-7 | 2.53 | Breast Cancer |
| HS 578T | 1.94 | Breast Cancer |
| BT-549 | 2.16 | Breast Cancer |
| T-47D | 1.53 | Breast Cancer |
The compound demonstrated a GI50 value range of 1.53–2.53 µM across different breast cancer cell lines, indicating potent anticancer activity .
Antiviral and Antitrypanosomal Activities
In addition to its anticancer properties, this compound has been tested for antiviral and antitrypanosomal activities. Preliminary results suggest it exhibits moderate activity against Trypanosoma brucei, a causative agent of sleeping sickness, although its efficacy against viral pathogens such as SARS-CoV and influenza viruses was minimal .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- The pyrazolo[1,5-a]pyrazin core may interact with specific cellular targets involved in cancer cell proliferation.
- The oxazole moiety could play a role in modulating enzyme activities related to cell signaling pathways.
Case Study 1: Anticancer Efficacy
A study conducted by researchers at the National Cancer Institute evaluated the efficacy of several pyrazolo derivatives, including our compound of interest. The findings indicated that compounds with similar structural features exhibited enhanced cytotoxicity towards leukemia cell lines with IC50 values as low as 1.64 µM .
Case Study 2: Antitrypanosomal Activity
In another investigation focusing on Trypanosoma brucei, derivatives of pyrazolo compounds were screened for their ability to inhibit parasite growth. The results showed that modifications at specific positions on the pyrazolo ring could significantly enhance antitrypanosomal activity, suggesting a structure-activity relationship that merits further exploration .
類似化合物との比較
Structural Analogs with Pyrazolo-Pyrazinone Cores
2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one
- Core Structure : Pyrazolo[1,5-a]pyrazin-4(5H)-one (identical to the target compound).
- Substituents :
- Position 2: 4-Chlorophenyl (electron-withdrawing group).
- Position 5: 3,4-Dimethoxyphenethyl (bulky, lipophilic chain).
- Key Differences :
- The target compound features a methyl-oxazole group instead of a phenethyl chain, reducing steric bulk.
- The 3,4-dimethoxyphenyl group in the target may confer stronger hydrogen-bonding capacity compared to 4-chlorophenyl.
- Synthesis: Not detailed in the evidence, but similar compounds are synthesized via multi-step cyclization and alkylation reactions .
1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones
- Core Structure : Pyrazolo[3,4-b]pyrazin-5(4H)-one (isomeric to the target’s [1,5-a] fusion).
- Substituents: Positions 1 and 3: Methyl groups. Position 6: Amino acid-derived side chains (e.g., valine, leucine).
- Key Differences: The [3,4-b] ring fusion alters electron distribution and planarity compared to the target’s [1,5-a] system. Amino acid substituents enhance solubility but may reduce metabolic stability.
- Synthesis: Achieved via reductive lactamization of N-(pyrazolyl) amino acids .
Heterocyclic Derivatives with Functional Overlap
Pyrazolo[3,4-d]pyrimidin-1-yl Derivatives (Example: )
- Core Structure: Pyrazolo[3,4-d]pyrimidine (distinct from pyrazinone).
- Substituents :
- Thiazole (e.g., 2,4-dimethylthiazol-5-yl) or morpholine-methyl groups.
- Thiazole substituents, like oxazole, participate in heteroaromatic interactions but may introduce different steric effects.
- Bioactivity: Demonstrated antiproliferative activity (e.g., IC₅₀ values in nanomolar ranges) .
Pyrazolone Hydrazones ()
- Core Structure : Pyrazol-5(1H)-one (lacks the fused pyrazine ring).
- Substituents :
- 2,4-Dimethylphenyl hydrazone.
- Key Differences: Simpler structure with fewer fused rings, likely reducing binding specificity. Hydrogen-bonding patterns (e.g., N–H···O) differ due to the absence of a pyrazinone oxygen .
Comparative Data Table
*Biological properties inferred from general pyrazole derivative studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
